molecular formula C12H17NO3S B2761881 N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide CAS No. 1903842-48-7

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide

Cat. No.: B2761881
CAS No.: 1903842-48-7
M. Wt: 255.33
InChI Key: BOLFZKCDUJFODB-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide is a synthetic carboxamide derivative featuring a furan-3-carboxamide core linked to a 2-(oxan-4-ylsulfanyl)ethyl group. The compound’s structure combines a heterocyclic furan ring with a tetrahydrothiopyran (oxane) moiety, introducing both lipophilic (sulfanyl-oxane) and hydrogen-bonding (amide) functionalities.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-12(10-1-5-16-9-10)13-4-8-17-11-2-6-15-7-3-11/h1,5,9,11H,2-4,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLFZKCDUJFODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with oxan-4-ylsulfanyl ethylamine under appropriate coupling conditions. The reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis. This method offers the advantage of reduced reaction times and improved yields. The reaction is carried out in a microwave reactor, where the reactants are subjected to microwave radiation, leading to efficient heating and faster reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, thereby disrupting essential metabolic processes. For its anticancer properties, the compound may target specific receptors or enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s key distinction lies in its oxan-4-ylsulfanyl ethyl side chain. Comparisons with analogs highlight how substituents influence molecular properties:

Compound Name Substituent on Amide Nitrogen Key Structural Features Biological Activity (if reported) Reference ID
N-[2-(Oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide 2-(Oxan-4-ylsulfanyl)ethyl Sulfur-containing oxane ring, amide bond Not explicitly reported N/A
N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)furan-3-carboxamide 4-(Diethylamino)phenyl Diethylamino group, isoxazole ring Not reported; likely SAR exploration
N-[3-(5-Oxo-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]-furan-3-carboxamide 3-(Dibenzocycloheptenylamino)phenyl Dibenzocycloheptenyl group, hydrogen bonds p38 MAP kinase inhibitor
N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide 2-(Chromenyl-oxothiazolidinyl) Chromenyl-oxothiazolidine hybrid Crystal packing via H-bonds/π-stacking
[11C]N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) 2-(Dimethylamino)ethyl Acridine core, radiolabeled methyl group Antitumor agent (rapid metabolism)

Key Observations:

  • Lipophilicity: The oxane-sulfanyl group in the target compound may enhance membrane permeability compared to polar groups (e.g., diethylamino in ).
  • Metabolic Susceptibility : Sulfur atoms (e.g., in oxan-4-ylsulfanyl or methylthio groups ) may increase susceptibility to oxidative metabolism, as seen in DACA’s N-oxide metabolite .

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide is a compound belonging to the class of furan derivatives, which are recognized for their diverse biological and pharmacological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and an oxan-4-ylsulfanyl moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Molecular Structure

  • Molecular Formula : C₉H₁₃N₃O₂S
  • Molecular Weight : 215.28 g/mol
  • Functional Groups :
    • Furan ring
    • Carboxamide group
    • Oxan-4-ylsulfanyl group

This compound exhibits its biological activity through several mechanisms:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial properties against resistant strains such as Acinetobacter baumannii and Staphylococcus aureus . This activity is believed to result from the inhibition of bacterial cell wall synthesis.
  • Anticancer Properties : The compound may interfere with cellular signaling pathways involved in tumor growth, such as the ERK5 pathway, leading to reduced cell proliferation .
  • Influenza Virus Inhibition : Furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza virus, suggesting potential antiviral applications .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
AntimicrobialEffective against Gram-positive bacteria; inhibits cell wall synthesis,
AnticancerInhibits cancer cell proliferation via signaling pathway interference
AntiviralInhibits H5N1 influenza virus replication

Case Studies and Research Findings

  • Antimicrobial Studies : Research has demonstrated that derivatives similar to this compound possess significant antibacterial activity. A study reported effective inhibition against Staphylococcus aureus, indicating potential for development into a therapeutic agent for resistant infections .
  • Anticancer Investigations : In vitro studies have shown that furan derivatives can induce apoptosis in cancer cell lines. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have been noted for their anticancer effects, suggesting that this compound may also exhibit similar properties .
  • Influenza Virus Research : A study highlighted the effectiveness of furan derivatives in inhibiting viral replication in H5N1-infected cells, positioning this compound as a candidate for further antiviral drug development .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity compared to other furan derivatives.

Compound Name Biological Activity Unique Features
N-(furan-2-ylmethyl)-1H-indole-3-carboxamideAnticancer targeting EGFRIndole moiety enhances activity
Furan-3-carboxylate hydrazonesAntimicrobial and anticancer propertiesHydrazone linkage for enhanced reactivity
This compoundAntimicrobial, anticancer, antiviralOxan and sulfanyl groups

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